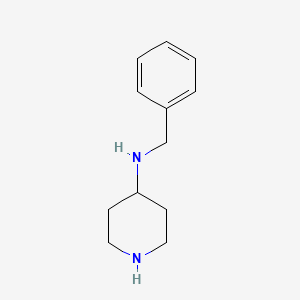

N-苄基哌啶-4-胺

描述

N-benzylpiperidin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzyl group attached to the nitrogen atom of the piperidine ring. This structure is a common motif in compounds that exhibit a range of biological activities, including acting as reuptake inhibitors or ligands for receptors .

Synthesis Analysis

The synthesis of N-benzylpiperidin-4-amine derivatives can be achieved through various synthetic routes. One approach involves the [3+2] cycloaddition between trifluoromethyldiazomethane and N-benzylmaleimide to produce conformationally restricted analogues of piperidine . Another method includes a two-step amidation and substitution process to create 4-benzylpiperidine carboxamides, which are investigated for their potential as dual serotonin and norepinephrine reuptake inhibitors . Additionally, regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides has been reported to yield trans-3-amino-1-benzylpiperidin-4-ols, which are valuable intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of N-benzylpiperidin-4-amine derivatives is crucial for their biological activity. For instance, the stereochemistry of the piperidine ring can significantly influence the binding affinity to receptors. The trans-4-amino-3-hydroxypiperidines synthesized from 1-benzyl-3,4-epoxypiperidines exhibit regio- and stereoselectivity, which is important for their potential as pharmaceuticals . The crystal structure analysis of related compounds, such as N-glycosyl amines, provides insights into the conformational preferences of the benzylpiperidine moiety .

Chemical Reactions Analysis

N-benzylpiperidin-4-amine and its derivatives participate in various chemical reactions that are essential for the synthesis of pharmacologically active compounds. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of interest in pharmaceutical research . The addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine is another method to rapidly synthesize 4-benzyl-4-aminopiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylpiperidin-4-amine derivatives are influenced by their molecular structure. The presence of substituents on the phenylacetamide aromatic ring, for instance, affects the binding affinity to sigma1 and sigma2 receptors, as demonstrated through quantitative structure-activity relationship (QSAR) studies . The electronic properties of the benzyl group and the piperidine nitrogen also play a role in the reactivity and stability of these compounds. The electrochemical properties of related quinone derivatives, which are structurally similar to N-benzylpiperidin-4-amine, have been studied to understand the effect of substituents on redox behavior .

科学研究应用

合成和化学性质

N-苄基哌啶-4-胺已在化学合成的背景下进行了探索,特别是在席夫碱和E-亚胺的形成中。Mayavel等人(2015年)通过SiO2-H3PO4催化的无溶剂凝结过程,在微波辐射下合成了一系列席夫碱,包括(E)-N-(取代苄基亚甲基)-1-苄基哌啶-4-胺。该研究突出了高产率以及通过物理常数和光谱数据(Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2015)对合成亚胺的表征。

阿尔茨海默病研究

在阿尔茨海默病(AD)研究领域,2-苄基哌啶-N-苄基嘧啶-4-胺衍生物已被研究其多靶向治疗潜力。Mohamed等人(2012年)合成了这些衍生物,并评估它们的抗胆碱酯酶、抗β-分泌酶和抗Aβ聚集活性。该研究确定了一个具有有希望的抑制特性的首选候选药物,表明这些化合物在AD治疗中的潜力(Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012)。

安全和危害

未来方向

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-benzylpiperidin-4-amine, is an important task of modern organic chemistry .

属性

IUPAC Name |

N-benzylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYJEPNVYXEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388493 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpiperidin-4-amine | |

CAS RN |

420136-94-3 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

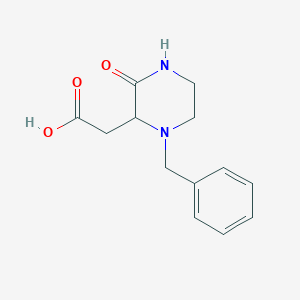

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)

![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)